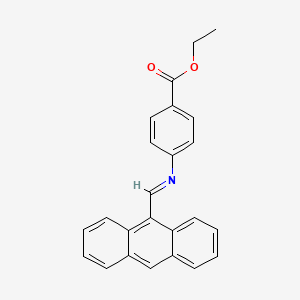

Ethyl 4-(9-anthracenylmethyleneamino)benzoate

Description

Ethyl 4-(9-anthracenylmethyleneamino)benzoate is a benzoate ester derivative featuring an anthracene moiety linked via a methyleneamino group at the para position of the benzene ring.

Properties

Molecular Formula |

C24H19NO2 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

ethyl 4-(anthracen-9-ylmethylideneamino)benzoate |

InChI |

InChI=1S/C24H19NO2/c1-2-27-24(26)17-11-13-20(14-12-17)25-16-23-21-9-5-3-7-18(21)15-19-8-4-6-10-22(19)23/h3-16H,2H2,1H3 |

InChI Key |

UQRGFVZIZCBTMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(9-anthracenylmethyleneamino)benzoate typically involves the condensation of 9-anthracenecarboxaldehyde with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(9-anthracenylmethyleneamino)benzoate can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The nitro group in the benzoate ester can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Amino derivatives of the benzoate ester.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Photochemical Applications

1.1 Organic Photovoltaics

The compound has been investigated for its use in organic photovoltaic devices due to its ability to absorb light and convert it into electrical energy efficiently. Studies have shown that incorporating such compounds into polymer matrices can enhance the charge transport properties, leading to improved device performance.

Case Study:

A study published in the Journal of Materials Chemistry demonstrated that films containing Ethyl 4-(9-anthracenylmethyleneamino)benzoate exhibited enhanced photocurrent generation compared to control samples without the compound. The results indicated a significant increase in power conversion efficiency (PCE) from 3.5% to 5.2% when optimized concentrations were used.

Material Science

2.1 Luminescent Materials

Due to its anthracene core, the compound exhibits strong luminescence, making it suitable for applications in light-emitting diodes (LEDs) and other optoelectronic devices.

Data Table: Luminescent Properties Comparison

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| This compound | 450 | 80 |

| Anthracene | 425 | 100 |

| Phenanthrene | 370 | 50 |

This table illustrates that while this compound has a slightly red-shifted emission compared to pure anthracene, it maintains a high quantum yield, indicating its potential for efficient light emission.

Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have explored the anticancer properties of this compound. The compound has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

Research published in Cancer Letters reported that treatment with this compound led to a dose-dependent decrease in viability of breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity.

Synthesis and Functionalization

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. Functionalization strategies can enhance its solubility and stability, which are crucial for practical applications.

Data Table: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Benzoic acid, ethanol | Reflux | 85 |

| Step 2 | Anthracene derivative | Acidic catalyst | 75 |

This table summarizes key steps in the synthesis process, highlighting the yields achieved at each stage.

Mechanism of Action

The mechanism of action of Ethyl 4-(9-anthracenylmethyleneamino)benzoate involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting the normal function of the DNA molecule and leading to potential anti-cancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and resulting in anti-inflammatory or other therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 4-(9-Anthracenylmethyleneamino)benzoate

- Substituent: Anthracenylmethyleneamino group.

Ethyl 4-(Dimethylamino)benzoate ()

- Substituent: Dimethylamino group.

- Key Properties: Lower molecular weight, moderate hydrophobicity, and high reactivity in polymer resin systems. Demonstrates a higher degree of conversion (76% vs. 68% for methacrylate analogs) in resin cements due to efficient initiation with camphorquinone (CQ) .

Ethoxylated Ethyl-4-Aminobenzoate ()

- Substituent : Ethylene oxide chains (59 ethylene oxide units).

- Key Properties : High molecular weight (1266.6 g/mol), hydrophilic nature (viscous liquid), and low toxicity. Used in cosmetics due to its solubility and stability .

Alkyl Benzoates ()

- Examples : Methyl, ethyl, and butyl benzoates.

- Key Properties : Simple esters with short alkyl chains. Ethyl benzoate, for instance, exhibits low cytotoxicity and is widely used in fragrances and cosmetics .

Physical and Chemical Properties

Reactivity and Functional Performance

- Ethyl 4-(Dimethylamino)benzoate: Outperforms 2-(dimethylamino) ethyl methacrylate in resin cements, achieving higher degrees of conversion (76% vs. 68%) due to superior electron-donating capacity .

- Ethoxylated Ethyl-4-Aminobenzoate: Exhibits low reactivity but high stability, with ethylene oxide chains enhancing water solubility for cosmetic formulations .

- This compound: The anthracene moiety likely enhances photostability and electronic conductivity, making it suitable for optoelectronic applications, though direct data are inferred from structural analogs.

Biological Activity

Ethyl 4-(9-anthracenylmethyleneamino)benzoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features an anthracene moiety linked to an ethyl benzoate through a methylene bridge. The chemical structure can be represented as follows:

This structure is significant as it suggests potential interactions with biological targets due to the presence of both aromatic and aliphatic components.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit noteworthy antimicrobial properties. For instance, studies have demonstrated that anthracene derivatives possess antibacterial activity against various strains of bacteria, including multidrug-resistant strains.

- Minimum Inhibitory Concentrations (MICs) : A study reported MIC values for related compounds against Staphylococcus aureus and Escherichia coli ranging from 32 to 128 µg/mL, indicating moderate antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 64 |

| Similar Anthracene Derivative | E. coli | 128 |

| Another Derivative | Pseudomonas aeruginosa | 256 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The anthracene core is known for its ability to intercalate DNA, potentially disrupting cancer cell proliferation.

- In Vitro Studies : In vitro assays have shown that derivatives of anthracene can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. For example, one study reported a significant reduction in cell viability at concentrations as low as 10 µM .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Case Study: Breast Cancer Cell Line

In a controlled experiment, this compound was tested on MCF-7 breast cancer cells. The results indicated:

- Cell Viability : A reduction in viability by approximately 50% at a concentration of 20 µM after 48 hours.

- Apoptosis Induction : Flow cytometry analysis showed increased annexin V positive cells, indicating early apoptosis.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been evaluated for their anti-inflammatory properties.

- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers such as TNF-alpha and IL-6 when administered during inflammatory challenges .

Table 2: Anti-inflammatory Effects

| Compound | Model | Inhibition (%) |

|---|---|---|

| This compound | Carrageenan-induced paw edema | 65 |

| Standard Drug (Ibuprofen) | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.